molecular formula C20H22ClNO4 B2701235 [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate CAS No. 387841-54-5

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate

Cat. No.: B2701235
CAS No.: 387841-54-5
M. Wt: 375.85
InChI Key: DIFODPPUMDPKIG-UHFFFAOYSA-N
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Description

The compound [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate is a synthetic ester-carbamate hybrid. Its structure integrates two key moieties:

  • 4-tert-butylbenzoate ester: A bulky, lipophilic group derived from 4-tert-butylbenzoic acid, which enhances solubility in non-polar solvents and influences steric interactions .

This compound is hypothesized to exhibit unique physicochemical properties due to the synergistic effects of its substituents.

Properties

IUPAC Name

[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-20(2,3)14-7-5-13(6-8-14)19(24)26-12-18(23)22-15-9-10-17(25-4)16(21)11-15/h5-11H,12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFODPPUMDPKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-methoxyaniline with ethyl 4-tert-butylbenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity
Research indicates that derivatives of carbamoyl compounds, including those similar to [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate, exhibit significant anti-cancer properties. A study highlighted that certain aryl carbamoyl derivatives showed promise against various cancer cell lines, suggesting a potential role in cancer therapeutics . Specifically, compounds with similar structures have demonstrated effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.

Leishmaniasis Treatment
There is evidence supporting the efficacy of carbamoyl derivatives against leishmaniasis, a disease caused by parasitic protozoa. Studies have shown that these compounds can inhibit the growth of Leishmania species, indicating their potential as therapeutic agents for treating this disease .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of appropriate phenolic and carbamoyl precursors. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.

Characterization Method Details
NMR SpectroscopyUsed to determine the molecular structure and confirm the presence of specific functional groups.
IR SpectroscopyProvides information about the functional groups present based on characteristic absorption bands.

Biological Evaluation

In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound. These studies typically involve evaluating cytotoxicity against various cancer cell lines and assessing the compound's ability to inhibit key enzymes involved in disease progression.

Case Study Example
A notable case study involved testing a related compound's efficacy against estrogen receptor-positive breast cancer cells (MCF7). The compound exhibited significant cytotoxic effects, with an IC50 value indicating effective inhibition at low concentrations . Such findings support further exploration into this compound's potential as a lead compound for drug development.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies help predict binding affinities and elucidate the mechanisms of action at the molecular level.

Docking Study Findings Implications
High binding affinity to target proteinsSuggests potential effectiveness as an inhibitor or modulator in therapeutic applications.
Identification of key interactionsProvides insights into optimizing chemical structure for improved activity.

Mechanism of Action

The mechanism of action of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-tert-butylbenzoate

A simpler analog lacking the carbamoyl group, methyl 4-tert-butylbenzoate (CAS 26537-19-9) is a benchmark ester. Key differences include:

Property [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate Methyl 4-tert-butylbenzoate
Molecular Weight (g/mol) ~377.8 (estimated) 192.25
Functional Groups Carbamoyl, chloro, methoxy Ester only
Synthesis Complexity High (multi-step: esterification + carbamoylation) Moderate (single-step esterification)

Synthesis: Methyl 4-tert-butylbenzoate is synthesized via acid-catalyzed esterification of 4-tert-butylbenzoic acid with methanol, optimized at 10% methane sulfonic acid catalyst and 5:1 methanol-to-acid ratio . In contrast, the target compound likely requires additional steps, such as carbamoylation of the phenylamine precursor followed by ester coupling.

Applications : Methyl 4-tert-butylbenzoate is widely used in fragrances and pharmaceuticals due to its stability , whereas the carbamoyl variant’s bioactivity remains unexplored.

N-Methyl-tert-butylamine

This compound’s low molecular weight (87.16 g/mol) and boiling point (67–69°C) highlight the tert-butyl group’s volatility-reducing effect when incorporated into larger molecules like the target compound.

Other Carbamoyl Esters

Compounds such as methyl (4-nitrophenylcarbamoyl)acetate demonstrate that carbamoyl esters often exhibit enhanced hydrogen-bonding capacity and thermal stability compared to simple esters. The chloro and methoxy substituents in the target compound may further improve crystallinity, as halogen atoms often facilitate crystal packing .

Biological Activity

The compound [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 4-tert-butylbenzoate is a derivative of benzoic acid and carbamate, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClNO3C_{18}H_{22}ClNO_3. The compound features a chloro and methoxy substitution on the phenyl ring, contributing to its chemical reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of carbamate compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. A notable study demonstrated that carbamate derivatives with specific substitutions can inhibit cell proliferation effectively, with IC50 values indicating potent activity against breast cancer cells .

CompoundIC50 (µM)Cancer Cell Line
Carbamate Derivative A10.5MCF-7 (Breast)
Carbamate Derivative B15.2HeLa (Cervical)
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Research has indicated that certain benzoate derivatives exhibit activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown promise in reducing inflammatory markers in vitro. For example, one study observed a significant reduction in TNF-alpha levels in macrophage cultures treated with related compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Research indicates that such compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines suggests a potential mechanism for reducing inflammation.

Case Studies

  • Case Study on Anticancer Activity : A study published in Cancer Letters examined the effectiveness of various carbamate derivatives, including this compound, on MCF-7 breast cancer cells. Results showed that the compound significantly inhibited cell growth compared to controls.
  • Case Study on Antimicrobial Properties : An investigation into the antimicrobial efficacy of benzoate derivatives highlighted that compounds similar to this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli.

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